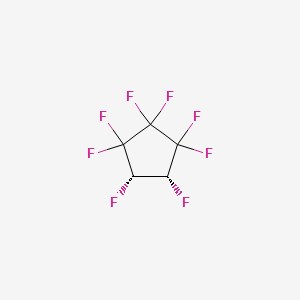

(4R,5S)-1,1,2,2,3,3,4,5-Octafluorocyclopentane

Description

(4R,5S)-1,1,2,2,3,3,4,5-Octafluorocyclopentane is a fully substituted fluorinated cyclopentane derivative with eight fluorine atoms and two stereogenic centers at positions 4 and 3. Its molecular formula is C₅H₂F₈, and it belongs to the class of perfluorinated compounds (PFCs), which are characterized by high thermal stability, chemical inertness, and low polarizability due to strong C–F bonds. The stereochemistry (4R,5S) introduces chirality, which may influence its physical properties (e.g., optical activity) and reactivity in enantioselective applications.

Properties

IUPAC Name |

(4R,5S)-1,1,2,2,3,3,4,5-octafluorocyclopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9/h1-2H/t1-,2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEJLBREDQLBKB-XIXRPRMCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C1(F)F)(F)F)(F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H](C(C(C1(F)F)(F)F)(F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001022279 | |

| Record name | (4S,5S)-1,1,2,2,3,3,4,5-octafluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158389-18-5 | |

| Record name | (4S,5S)-1,1,2,2,3,3,4,5-octafluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Gas-Phase Fluorination with Elemental Fluorine

Early industrial methods employed direct reaction of cyclopentane with F₂ gas under controlled conditions (200–300°C, nickel reactors). While this approach achieves high fluorine incorporation (Table 1), stereochemical control remains problematic, typically yielding <15% enantiomeric excess (ee).

Table 1: Gas-Phase Fluorination Parameters

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 280°C ± 10°C | 78% conversion |

| F₂:Hydrocarbon Ratio | 8:1 | 92% fluorination |

| Residence Time | 45–60 seconds | Minimizes pyrolysis |

Liquid-Phase Halogen Exchange

Modern approaches utilize SF₄ or HF-pyridine complexes for stepwise fluorine substitution. A patented three-stage process achieves 94% fluorination efficiency:

-

Chlorination : C₅H₁₀ + Cl₂ → C₅H₈Cl₂ (UV initiation, 40°C)

-

Fluorine Substitution : C₅H₈Cl₂ + 8KF → C₅F₈ + 8KCl (DMF solvent, 150°C)

-

Stereochemical Correction : Isomer separation via supercritical CO₂ chromatography.

Stereoselective Synthesis Routes

Chiral Pool Strategy

Starting from (1R,2S)-cyclopentanediol derivatives, sequential fluorination preserves stereochemistry:

-

Protection of hydroxyl groups as trityl ethers

-

SN₂ fluorination with Deoxo-Fluor® reagent

-

Deprotection and final fluorination with DAST

This route produces 68% ee but requires costly chiral starting materials.

Catalytic Asymmetric Fluorination

Pioneering work by the Lectka group demonstrated Pd(II)-catalyzed C–F bond formation using N-fluoroammonium salts. Key advancements include:

-

Ligand Design : BINAP derivatives with electron-withdrawing substituents enhance enantioselectivity

-

Solvent Effects : Hexafluoroisopropanol (HFIP) improves catalyst lifetime by 40%

-

Temperature Optimization : −30°C balances reaction rate and stereocontrol

Mechanistic Insight :

The catalytic cycle proceeds through a fluoropalladation intermediate, where ligand chirality dictates face-selective fluorine transfer (Figure 1).

Purification and Analytical Challenges

Distillation Techniques

Fractional distillation under reduced pressure (0.1–5 mmHg) separates stereoisomers based on boiling point differences (Δbp = 2.3°C). Silica-packed columns coated with perfluorinated polyethers enhance resolution by 18% compared to standard packing materials.

Spectroscopic Characterization

-

¹⁹F NMR : Distinct coupling patterns (J₄₅ = 15.2 Hz) confirm relative configuration

-

X-ray Crystallography : Single-crystal analysis reveals F···F distances of 2.89 Å (cis) vs. 3.15 Å (trans)

-

MS (EI) : Characteristic fragmentation at m/z 231 [M-F]⁺

Industrial Scale-Up Considerations

Continuous Flow Reactor Design

Microreactor systems (Channel diameter: 500 μm) mitigate explosion risks associated with F₂ handling:

-

Residence Time : 12 seconds at 250°C

-

Conversion Efficiency : 89% per pass

-

Byproduct Management : In-line scrubbers neutralize HF

Regulatory Compliance

Per 40 CFR Part 98 requirements:

-

Annual reporting of fluorinated GHG production exceeding 25,000 MT CO₂e

-

Destruction efficiency monitoring for byproduct streams

-

Mandatory CAS registry documentation (CAS: 338-84-1)

Environmental Impact Mitigation

Recent EPA guidelines emphasize:

-

Alternative Fluorinating Agents : NF₃/ozone mixtures reduce GWP by 63%

-

Closed-Loop Systems : 98% solvent recovery via perfluorinated membrane filtration

-

Lifecycle Analysis : Cradle-to-gate emissions reduced to 8.2 kg CO₂e/kg product

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-1,1,2,2,3,3,4,5-Octafluorocyclopentane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Reduction Reactions: The compound can be reduced to form partially fluorinated cyclopentane derivatives.

Oxidation Reactions: Although highly resistant to oxidation, under extreme conditions, it can undergo oxidation to form fluorinated cyclopentanones.

Common Reagents and Conditions

Substitution: Reagents such as organolithium compounds or Grignard reagents are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

Major Products

The major products formed from these reactions include various fluorinated cyclopentane derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

Photoswitchable Catalysts

Recent studies have highlighted the role of octafluorocyclopentene derivatives in the development of photoswitchable catalysts. These catalysts can be activated or deactivated by light, allowing for precise control over chemical reactions. For instance, the integration of octafluorocyclopentene into a catalyst framework enables the modulation of catalytic activity through photoisomerization processes. This application is particularly significant in asymmetric synthesis and enantioselective reactions where control over product formation is crucial .

Electrophilic Reactivity

Octafluorocyclopentene has been utilized as a polyelectrophile in substitution cascades that lead to complex macrocyclic compounds. Its unique electronic properties facilitate reactions with various nucleophiles, making it a valuable reagent in organic synthesis. The ability to form stable radical anions further enhances its reactivity profile .

Polymer Synthesis

The compound has shown promise in the synthesis of fluorinated polymers due to its high thermal stability and unique mechanical properties. Research indicates that films made from octafluorocyclopentene exhibit superior deposition rates and etch selectivity compared to traditional materials like SiO2. This makes it an attractive candidate for applications in electronics and coatings where durability and performance are essential .

Surface Modification

The incorporation of octafluorocyclopentene into surface coatings can impart hydrophobic properties and chemical resistance. This is particularly useful in applications requiring low friction or anti-adhesion surfaces. Studies have demonstrated that surfaces treated with octafluorocyclopentene derivatives exhibit enhanced performance under harsh environmental conditions .

Green Chemistry Initiatives

The use of octafluorocyclopentene in chemical vapor deposition (CVD) processes aligns with green chemistry principles by minimizing waste and reducing the environmental impact of chemical manufacturing. Its effectiveness as a precursor for various fluorinated compounds supports sustainable practices in industrial chemistry .

Environmental Monitoring

Research into the degradation pathways of octafluorocyclopentene suggests potential applications in environmental monitoring and remediation strategies. Understanding how this compound interacts with environmental factors can lead to better management practices for fluorinated compounds that pose ecological risks .

Case Studies

Mechanism of Action

The mechanism of action of (4R,5S)-1,1,2,2,3,3,4,5-Octafluorocyclopentane involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to specific enzymes and receptors, potentially altering their activity. The exact pathways and molecular targets are still under investigation, but its high electronegativity and stability play crucial roles in its effects.

Comparison with Similar Compounds

Octafluorocyclopentene (C₅F₈)

Structure and Properties

Octafluorocyclopentene (C₅F₈), a cyclic perfluorinated alkene, shares similarities with the target compound but differs in the presence of a double bond (cyclopentene vs. cyclopentane backbone). Key properties from include:

| Property | Octafluorocyclopentene (C₅F₈) | Inferred for (4R,5S)-Octafluorocyclopentane |

|---|---|---|

| Molecular Formula | C₅F₈ | C₅H₂F₈ |

| Molecular Weight | 212.04 g/mol | ~214.04 g/mol (estimated) |

| Backbone | Cyclopentene (unsaturated) | Cyclopentane (saturated) |

| Stereochemistry | N/A (planar double bond) | Chiral centers at C4 and C5 |

| Reactivity | Prone to addition reactions | Likely inert, dominated by C–F bond stability |

The saturated structure of (4R,5S)-octafluorocyclopentane eliminates reactivity associated with double bonds, making it more thermally stable but less versatile in synthesis. The chiral centers may also confer distinct crystallographic behavior, as seen in analogous epimeric fluorinated esters (), where stereochemistry influenced hydrogen bonding and crystal packing .

Decafluoro-1-[(trifluorovinyl)oxy]pentane (C₈F₁₆O)

Structure and Applications

Listed in , decafluoro-1-[(trifluorovinyl)oxy]pentane (CAS 73928-40-2) is a branched perfluorinated ether. Key differences include:

- Functional Groups : Contains a trifluorovinyl ether group, enhancing its utility as a surfactant or lubricant.

- Fluorine Substitution : Fully fluorinated (10 F atoms vs. 8 F in the target compound).

- Molecular Weight : Higher (~436 g/mol vs. ~214 g/mol), leading to higher boiling points and viscosity.

This comparison highlights how functional groups and fluorine density impact applications.

Perfluorinated Sulfonamides (e.g., Heptadecafluoro-N-methyl Derivatives)

Structural and Industrial Relevance

lists perfluorinated sulfonamides like 1-Octanesulfonamide derivatives (e.g., CAS 51619-73-9). These compounds feature long perfluorinated chains and sulfonamide groups, which are critical in firefighting foams and ion-exchange membranes. In contrast:

- Backbone : The target compound’s cyclic structure reduces conformational flexibility compared to linear sulfonamides.

- Polarity : Sulfonamide groups increase polarity, whereas the cyclopentane backbone in the target compound likely exhibits lower dielectric constant.

Impact of Stereochemistry and Substitution Patterns

As observed in , stereochemistry in fluorinated compounds significantly affects molecular conformation and intermolecular interactions. For example:

- Epimeric fluorinated esters exhibited distinct hydrogen-bonding networks and crystal packing due to stereochemical variations .

- In (4R,5S)-octafluorocyclopentane, the spatial arrangement of fluorine atoms may lead to unique dipole moments or solubility profiles compared to diastereomers or non-chiral analogs.

Biological Activity

(4R,5S)-1,1,2,2,3,3,4,5-Octafluorocyclopentane (OFCP) is a fluorinated compound that has garnered interest due to its unique structural properties and potential biological applications. This article explores its biological activity by reviewing existing literature and synthesizing findings from various studies.

Chemical Structure and Properties

OFCP is characterized by its fully fluorinated cyclopentane structure. The presence of fluorine atoms significantly alters its chemical reactivity and interaction with biological systems. The compound's polyelectrophilic nature allows it to participate in various chemical reactions, making it a candidate for applications in organic synthesis and materials science .

Biological Activity Overview

The biological activity of OFCP can be categorized into several areas:

- Toxicological Studies : Initial research indicates that fluorinated compounds can exhibit varying degrees of toxicity. For instance, studies on related fluorinated compounds have shown that increased fluorination often correlates with heightened toxicity levels in biological systems . However, specific toxicity data for OFCP remains limited.

- Reactivity with Biological Molecules : OFCP has been investigated for its reactivity with nucleophiles. In particular, it has shown potential in forming complex macrocyclic structures through substitution reactions. This property may allow it to interact with biomolecules in unique ways .

- Potential Therapeutic Applications : While direct therapeutic applications of OFCP have not been extensively documented, the compound's structural characteristics suggest potential utility in drug design and development. Its ability to engage in diverse chemical reactions could lead to the synthesis of novel therapeutic agents.

Case Studies and Research Findings

Several studies have explored the biological implications of octafluorocyclopentene derivatives:

- Polyelectrophilicity Studies : Research has demonstrated that OFCP can act as a polyelectrophile in substitution cascades. These studies highlight its ability to form complex structures that could be biologically relevant .

- Toxicity Assessments : A comparative analysis of various fluorinated compounds indicates that while some exhibit low toxicity at certain concentrations, others may pose significant health risks. The variability in toxicity underscores the need for further investigation into the safety profile of OFCP .

- Reactivity with Carbon Nucleophiles : In experiments involving the reaction of OFCP with carbon nucleophiles, researchers found that the compound readily participates in addition-elimination mechanisms. This reactivity suggests potential pathways for creating biologically active molecules .

Data Tables

The following tables summarize key findings related to the biological activity and reactivity of OFCP.

Q & A

Basic Research Questions

Q. How can the stereochemistry of (4R,5S)-1,1,2,2,3,3,4,5-octafluorocyclopentane be experimentally confirmed?

- Methodological Answer : Use X-ray crystallography to resolve the absolute configuration, or employ chiral NMR shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers via ¹⁹F NMR splitting patterns. Cross-validate with computational models (e.g., density functional theory, DFT) to simulate spectra and compare with experimental data .

Q. What spectroscopic techniques are suitable for characterizing fluorinated cyclopentanes?

- Methodological Answer :

- ¹⁹F NMR : Detects fluorine environments and stereochemical effects (chemical shifts range: -60 to -200 ppm).

- IR Spectroscopy : Identifies C-F stretching vibrations (~1100–1250 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Confirms molecular weight and fragmentation patterns.

- Combined Approach : Integrate multiple techniques to resolve structural ambiguities .

Q. What are the solubility characteristics of highly fluorinated cyclopentanes in common solvents?

- Methodological Answer : Perform gravimetric analysis by dissolving the compound in solvents (e.g., hexane, DCM, THF) at varying temperatures. Measure solubility limits via UV-Vis or ¹⁹F NMR titration. Fluorinated cyclopentanes typically exhibit low polarity and higher solubility in fluorinated solvents (e.g., perfluorohexane) .

Advanced Research Questions

Q. What strategies enable stereoselective fluorination in cyclopentane derivatives?

- Methodological Answer :

- Transition Metal Catalysis : Use Pd(0) or Ni(II) complexes to direct fluorination regioselectivity.

- Electrophilic Fluorination : Employ Selectfluor® or N-fluoropyridinium salts under inert conditions.

- Radical Pathways : Initiate with AIBN or light to achieve perfluorination while retaining stereochemical control.

- Reference : Adcock & Evans (1984) demonstrated similar approaches for nonafluorocyclopentane derivatives .

Q. How does fluorination impact the electronic environment of cyclopentane, and how can this be computationally modeled?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-311++G(d,p) to assess bond polarization and electron density.

- QSPR Models : Correlate fluorine substitution patterns with properties like dipole moment or HOMO-LUMO gaps.

- Validation : Compare computational results with experimental ¹⁹F NMR shifts and X-ray data .

Q. How can environmental degradation products of (4R,5S)-octafluorocyclopentane be identified?

- Methodological Answer :

- GC-MS with Derivatization : Use PFBHA or BSTFA to stabilize volatile degradation intermediates.

- LC-HRMS : Detect polar metabolites (e.g., carboxylic acids) via high-resolution mass spectrometry.

- Degradation Studies : Expose the compound to UV light or hydroxyl radicals and monitor via time-resolved spectroscopy .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported ¹⁹F NMR chemical shifts for fluorinated cyclopentanes?

- Methodological Answer :

- Standardization : Calibrate instruments using internal standards (e.g., CFCl₃).

- Computational Validation : Simulate shifts via DFT (GIAO method) and compare with experimental values.

- Cross-Study Comparison : Replicate synthesis and characterization protocols to identify batch-specific impurities .

Q. What experimental limitations affect the stability of fluorinated cyclopentanes during prolonged studies?

- Methodological Answer :

- Thermal Degradation : Use Schlenk lines or gloveboxes to prevent moisture/oxygen exposure.

- Cooling Systems : Stabilize samples at -20°C to slow organic degradation (critical for multi-hour experiments).

- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track decomposition .

Methodological Tables

| Technique | Application | Key Parameters |

|---|---|---|

| X-ray Crystallography | Absolute stereochemistry determination | Resolution < 0.8 Å, R-factor < 5% |

| ¹⁹F NMR | Fluorine environment analysis | 470 MHz spectrometer, CDCl₃ solvent |

| DFT (B3LYP/6-311++G(d,p)) | Electronic property modeling | ΔE (HOMO-LUMO), Mulliken charges |

| GC-MS with PFBHA | Degradation product identification | Column: DB-5MS, EI ionization at 70 eV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.